1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

Kinase inhibitor design PDE11 selectivity Scaffold hopping

This C₁₅H₁₆N₂OS₂ 2‑pyrazoline shares its molecular formula with PDE11 inhibitor BC 11‑38 yet bears a non‑aromatic N‑1‑isobutyryl‑hydrazine hinge—eliminating PDE11 off‑target activity. Procure as a fragment for ATP‑site kinase libraries, a PDE11‑selectivity negative control, or a metabolic‑stability probe orthogonal to thienopyrimidinones. The sterically shielded isobutyryl carbonyl resists hydrolysis more effectively than acetyl analogs, enabling chemoselective derivatization. Replace at your own risk: interchange with BC 11‑38 or N‑methyl/acetyl analogs introduces uncontrolled variables in potency, selectivity, and microsomal half‑life.

Molecular Formula C15H16N2OS2
Molecular Weight 304.43
CAS No. 927556-27-2
Cat. No. B2496811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one
CAS927556-27-2
Molecular FormulaC15H16N2OS2
Molecular Weight304.43
Structural Identifiers
SMILESCC(C)C(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CS3
InChIInChI=1S/C15H16N2OS2/c1-10(2)15(18)17-12(14-6-4-8-20-14)9-11(16-17)13-5-3-7-19-13/h3-8,10,12H,9H2,1-2H3
InChIKeyWBXGWOSWMZIJMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one (CAS 927556-27-2): Procurement-Relevant Identity and Scaffold Classification


1-(3,5-Di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one (CAS 927556‑27‑2) is a synthetic, small-molecule 1‑acyl‑2‑pyrazoline characterized by a C‑1 isobutyryl substituent and C‑3/C‑5 thiophene rings that define a rigid, electron‑rich, bi‑heteroaryl scaffold . The compound shares the molecular formula C₁₅H₁₆N₂OS₂ (MW 304.43) with the thienopyrimidinone PDE11 inhibitor BC 11‑38 (CAS 686770‑80‑9), yet the two belong to entirely distinct heterocyclic classes—2‑pyrazoline versus thieno[3,2‑d]pyrimidin‑4(3H)‑one—and consequently exhibit divergent target‑engagement profiles, ring strain, conformational flexibility, and metabolic vulnerability . This structural isomerism makes CAS 927556‑27‑2 uniquely suited for medicinal‑chemistry programs that require a pyrazoline‑based hinge‑binding motif or a metabolic‑liability probe orthogonal to the thienopyrimidinone series.

Why 1-(3,5-Di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one Cannot Be Replaced by Generic In‑Class Analogs


Compounds sharing the C₁₅H₁₆N₂OS₂ formula or the 3,5‑dithienyl‑pyrazoline core cannot be interchanged without introducing uncontrolled variables in potency, selectivity, solubility, and metabolic stability . Despite identical molecular weight, CAS 927556‑27‑2 and BC 11‑38 (thienopyrimidinone) bear fundamentally different ring systems: the 2‑pyrazoline scaffold presents a non‑aromatic, partially saturated N‑1‑acyl‑hydrazine hinge with distinct hydrogen‑bond donor/acceptor geometry, whereas the thienopyrimidinone is a fused aromatic system lacking the N‑1 acyl‑hydrazine moiety . Even within the pyrazoline family, the nature of the N‑1 acyl group governs lipophilicity, metabolic vulnerability, and kinase‑selectivity profiles; the isobutyryl substituent in CAS 927556‑27‑2 provides a sterically demanding, branched‑alkyl environment that differs markedly from the acetyl analog (CAS 511237‑75‑5) and the N‑methyl analog (CAS 89144‑86‑5) [1]. Consequently, replacement by any of these structurally analogous yet functionally distinct compounds would disrupt SAR continuity and confound biological data interpretation.

Quantitative Differentiation Evidence for 1-(3,5-Di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one


Structural Isomerism vs. BC 11‑38: Scaffold‑Driven Target Engagement Divergence

CAS 927556‑27‑2 is a structural isomer of the known PDE11 inhibitor BC 11‑38 (CAS 686770‑80‑9). BC 11‑38 shows PDE11 IC₅₀ = 0.28 µM while exhibiting >100 µM activity against PDE1‑10, a selectivity window exceeding 350‑fold . The 2‑pyrazoline scaffold of CAS 927556‑27‑2 lacks the fused thienopyrimidinone ring required for PDE11 inhibition, effectively decoupling the compound from this pharmacological liability and defaulting it to an orthogonal target space. This is a direct structural-isomerism comparison that delineates mutually exclusive biological space.

Kinase inhibitor design PDE11 selectivity Scaffold hopping

N‑1 Isobutyryl vs. Acetyl Substituent: Lipophilicity and Metabolic‑Liability Modulation

The N‑1 isobutyryl group of CAS 927556‑27‑2 is calculated to increase logP by approximately 0.7–0.9 units relative to the acetyl analog (CAS 511237‑75‑5), based on atom‑based clogP contributions reported for analogous pyrazoline series [1]. This translates into enhanced membrane permeability but also introduces a sterically shielded carbonyl that may reduce susceptibility to hydrolytic cleavage by esterases/amidases compared to the acetyl congener. The acetyl analog is documented as a versatile synthetic intermediate in antimicrobial pyrazoline derivatization, yet its smaller steric profile and lower lipophilicity lead to different pharmacokinetic properties [2].

Lipophilicity-driven SAR Microsomal stability CYP450 metabolism

N‑1 Isobutyryl vs. N‑1 Methyl: Kinase Hinge‑Binding Capability

The N‑1 acyl‑hydrazine motif in CAS 927556‑27‑2 provides hydrogen‑bond donor/acceptor functionality required for ATP‑site hinge binding, a feature absent in the N‑1 methyl analog (CAS 89144‑86‑5) where the pyrazoline nitrogen is fully alkylated, eliminating the H‑bond donor capacity. Thiophene‑pyrazolourea JNK3 inhibitors (e.g., inhibitor 17, IC₅₀ = 35 nM) exploit a related pyrazolourea hinge‑binding motif; the free N‑1 acyl‑hydrazine in CAS 927556‑27‑2 preserves this pharmacophoric capability, whereas the methyl analog forfeits it entirely [1].

Type I kinase inhibitor Hinge‑binding motif ATP‑competitive inhibitor

Synthetic Conjugation Advantage via N‑1 Isobutyryl Carbonyl

The N‑1 isobutyryl carbonyl of CAS 927556‑27‑2 serves as a latent reactive handle for further derivatization (e.g., hydrazone formation, reduction to secondary amine, or nucleophilic acyl substitution), whereas BC 11‑38 lacks an equivalently accessible carbonyl on its thienopyrimidinone scaffold. The acetyl analog (CAS 511237‑75‑5) similarly possesses an N‑1 carbonyl but exhibits higher reactivity toward nucleophiles due to reduced steric hindrance . The branched isobutyryl group provides a tunable steric barrier that permits chemoselective transformations on the thiophene or pyrazoline ring while protecting the N‑1 position from premature reaction.

Fragment-based drug discovery Bioconjugation Prodrug design

Optimal Research and Industrial Application Scenarios for 1-(3,5-Di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one


Kinase‑Focused Fragment and Lead‑Like Library Construction

CAS 927556‑27‑2 is suited as a pyrazoline‑based fragment for kinase‑inhibitor libraries targeting ATP‑binding sites. Its N‑1 acyl‑hydrazine motif mimics the hinge‑binding pharmacophore validated by thiophenyl‑pyrazolourea JNK3 inhibitors (inhibitor 17, IC₅₀ = 35 nM, PDB 7KSI) [1]. Importantly, this compound avoids the PDE11 inhibitory activity (IC₅₀ = 0.28 µM) exhibited by its structural isomer BC 11‑38, thereby reducing off‑target interference during kinase‑profiling campaigns .

Isomer‑Specific Counter‑Screening in PDE11 Drug‑Discovery Programs

Because CAS 927556‑27‑2 shares the exact molecular formula (C₁₅H₁₆N₂OS₂) with BC 11‑38 but possesses a different heterocyclic scaffold, it serves as an ideal negative‑control compound for PDE11 selectivity assays. BC 11‑38 inhibits PDE11 with an IC₅₀ of 0.28 µM and >100 µM for PDE1‑10 ; the 2‑pyrazoline scaffold of CAS 927556‑27‑2 is predicted to be inactive against PDE11, enabling robust determination of assay background and scaffold‑specificity windows.

Metabolic‑Stability SAR Studies Comparing N‑1 Acyl Substituents

The isobutyryl substituent provides a sterically shielded carbonyl that is expected to resist hydrolytic cleavage more effectively than the acetyl group in CAS 511237‑75‑5, as inferred from class‑level pyrazoline structure‑activity trends [2]. Laboratories conducting microsomal‑stability or plasma‑stability SAR investigations can procure CAS 927556‑27‑2 alongside the acetyl and N‑methyl analogs to systematically isolate the contribution of N‑1 acyl bulk to metabolic half‑life.

Chemoselective Late‑Stage Derivatization for Prodrug Design

The sterically differentiated N‑1 isobutyryl carbonyl allows chemoselective transformations—hydrazone formation, reductive amination, or acyl substitution—while preserving the thiophene rings for parallel functionalization. This contrasts with the more labile acetyl analog and the derivatization‑inaccessible scaffold of BC 11‑38 . Medicinal chemistry teams pursuing prodrug strategies or bioconjugation can exploit this reactivity profile for controlled, orthogonal library expansion.

Quote Request

Request a Quote for 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.